
Quinolinium, 8-hydroxy-1-methyl-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolinium, 8-hydroxy-1-methyl-, acetate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse biological activities and is used in various scientific research fields. The presence of the 8-hydroxy group and the acetate moiety enhances its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 8-hydroxy-1-methyl-, acetate typically involves the reaction of 8-hydroxyquinoline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:
8-Hydroxyquinoline+Acetic Anhydride→Quinolinium, 8-hydroxy-1-methyl-, acetate+Acetic Acid
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as sulfuric acid can further enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Quinolinium, 8-hydroxy-1-methyl-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or amines are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinolinium salts, hydroquinoline derivatives, and substituted quinolinium compounds.
Aplicaciones Científicas De Investigación
Quinolinium, 8-hydroxy-1-methyl-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anticancer and antiviral activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Quinolinium, 8-hydroxy-1-methyl-, acetate involves its interaction with various molecular targets. The compound can chelate metal ions, disrupting essential biological processes in microorganisms. It also interferes with DNA synthesis and repair mechanisms, leading to its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities but lacks the acetate group.
Quinoline: A simpler structure with a wide range of applications but lower biological activity compared to its derivatives.
Quinolinium Salts: Various salts with different counterions that exhibit unique properties and applications.
Uniqueness
Quinolinium, 8-hydroxy-1-methyl-, acetate is unique due to the presence of both the 8-hydroxy group and the acetate moiety. This combination enhances its chemical reactivity and biological properties, making it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
88892-92-6 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
1-methylquinolin-1-ium-8-ol;acetate |
InChI |
InChI=1S/C10H9NO.C2H4O2/c1-11-7-3-5-8-4-2-6-9(12)10(8)11;1-2(3)4/h2-7H,1H3;1H3,(H,3,4) |
Clave InChI |
ZYYQIYPQNHPNLG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[O-].C[N+]1=CC=CC2=C1C(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


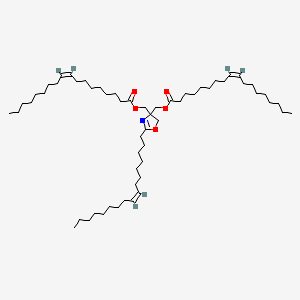

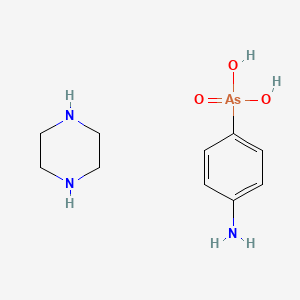
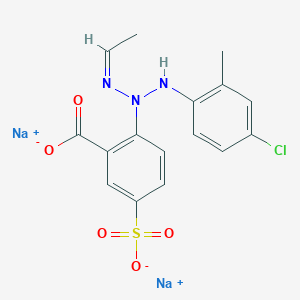

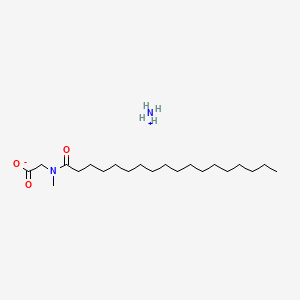
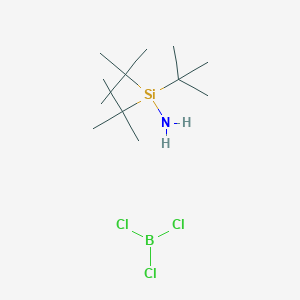
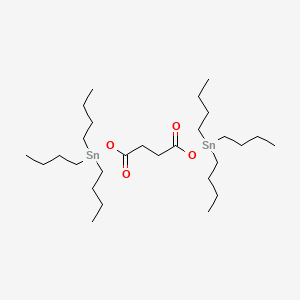
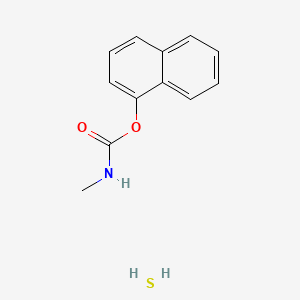
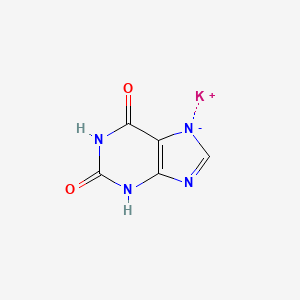
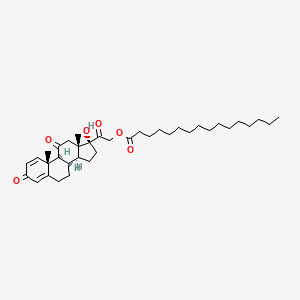

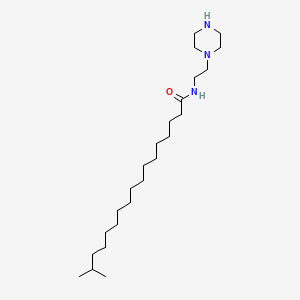
![[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane](/img/structure/B12674100.png)
